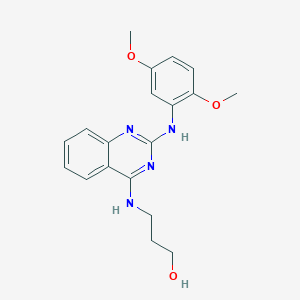
3-((2-((2,5-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-((2,5-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2,5-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzoic acid with an appropriate aldehyde or ketone under acidic conditions to form the intermediate quinazoline derivative.
Introduction of the Dimethoxyphenyl Group: The intermediate quinazoline derivative is then reacted with 2,5-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the dimethoxyphenyl group.
Attachment of the Propanol Group: The final step involves the reaction of the intermediate product with 3-chloropropanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((2-((2,5-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanol group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted propanol derivatives.
Scientific Research Applications
3-((2-((2,5-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-((2,5-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulation of Signaling Pathways: It can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.
Interaction with DNA: The compound may interact with DNA, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-((2,5-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)ethanol
- **3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol
- **4-((2-((2,5-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)butan-1-ol
Uniqueness
3-((2-((2,5-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group and the propanol moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[[2-(2,5-dimethoxyanilino)quinazolin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C19H22N4O3/c1-25-13-8-9-17(26-2)16(12-13)22-19-21-15-7-4-3-6-14(15)18(23-19)20-10-5-11-24/h3-4,6-9,12,24H,5,10-11H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
GIWRDZUFGSEQJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=N2)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)


![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)


![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)

![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)


